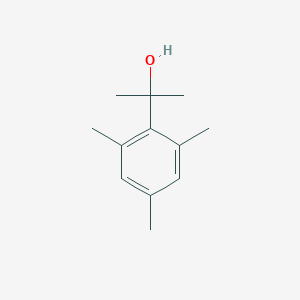
2-(2,4,6-Trimethylphenyl)propan-2-ol
描述
2-(2,4,6-Trimethylphenyl)propan-2-ol (CAS: 14679-13-1) is a tertiary alcohol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the second carbon of a propan-2-ol backbone. This compound is structurally characterized by its bulky aromatic substituent and a hydroxyl group positioned on a sterically hindered carbon.
属性
CAS 编号 |
59660-68-3 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3 |
InChI 键 |
JFDXATFYWOLYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations and Hydrogen-Bonding Behavior
The following table summarizes key structural and physicochemical properties of 2-(2,4,6-trimethylphenyl)propan-2-ol and its analogs:
Key Observations:
- Steric Effects: The mesityl group imposes significant steric hindrance across all analogs, influencing crystal packing. For example, 1-(2,4,6-trimethylphenyl)ethanol adopts a chair-like conformation in its hexameric assemblies, a feature shared with simpler alcohols like 2-methyl-2-propanol .
- Hydrogen-Bonding Networks: The position and nature of functional groups dictate supramolecular interactions. In 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, the methylamino group enables nitrogen-mediated hydrogen bonding, forming helical chains distinct from the oxygen-centric networks in alcohol derivatives .
- Conformational Flexibility : Compounds with extended side chains (e.g., thiourea derivatives) exhibit greater conformational diversity, whereas propan-2-ol analogs are constrained by their rigid tertiary alcohol structure.
Physicochemical Properties and Substituent Effects
Pharmaceutical Relevance
These analogs often feature ether or amine substituents, altering solubility and reactivity compared to the parent alcohol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


